molecular formula C15H12N2O3 B11855859 (2-(5-nitro-1H-indol-2-yl)phenyl)methanol CAS No. 874752-05-3

(2-(5-nitro-1H-indol-2-yl)phenyl)methanol

Cat. No.: B11855859
CAS No.: 874752-05-3
M. Wt: 268.27 g/mol
InChI Key: AEWWEYQTIRUIET-UHFFFAOYSA-N
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Description

(2-(5-nitro-1H-indol-2-yl)phenyl)methanol: is a chemical compound with the molecular formula C15H12N2O3 It is characterized by the presence of an indole ring substituted with a nitro group at the 5-position and a phenylmethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(5-nitro-1H-indol-2-yl)phenyl)methanol typically involves the following steps:

    Nitration of Indole: The starting material, indole, undergoes nitration to introduce a nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Formylation: The nitrated indole is then subjected to formylation to introduce a formyl group at the 2-position. This can be done using reagents such as formic acid and acetic anhydride.

    Reduction: The formyl group is reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-(5-nitro-1H-indol-2-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2-(5-nitro-1H-indol-2-yl)phenyl)methanol can be used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives.

Medicine:

    Drug Development: Due to its structural similarity to bioactive indole derivatives, it can be explored for potential therapeutic applications.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-(5-nitro-1H-indol-2-yl)phenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the indole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • (5-nitro-1H-indol-2-yl)methanol
  • 2-(5-nitro-1H-indol-2-yl)ethanol
  • (2-(5-nitro-1H-indol-2-yl)phenyl)ethanol

Uniqueness: (2-(5-nitro-1H-indol-2-yl)phenyl)methanol is unique due to the presence of both a nitro group and a phenylmethanol group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

874752-05-3

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

[2-(5-nitro-1H-indol-2-yl)phenyl]methanol

InChI

InChI=1S/C15H12N2O3/c18-9-10-3-1-2-4-13(10)15-8-11-7-12(17(19)20)5-6-14(11)16-15/h1-8,16,18H,9H2

InChI Key

AEWWEYQTIRUIET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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